Ethyl 5-(2-phenyleth-1-ynyl)nicotinate

Overview

Description

Synthesis Analysis

The synthesis of ethyl nicotinate derivatives, including compounds with similar structural frameworks, involves various chemical reactions and methodologies. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was synthesized, with its structure confirmed by XRD, GC–MS analysis, element analysis, and NMR spectroscopy, highlighting a methodological approach to synthesizing nicotinate derivatives (Zhou et al., 2008). Another study demonstrated a convenient synthesis of nicotinate esters from 3-cyanopyridones, showcasing the versatility in producing nicotinate derivatives (Paine, 1987).

Molecular Structure Analysis

The molecular structures of ethyl nicotinate derivatives reveal significant insights into their chemical behavior. For example, the crystal structures of certain ethyl nicotinate compounds showed almost identical bond lengths and molecular conformations but adopted different crystal structures, indicating the influence of minor variations on overall molecular arrangement (Cobo et al., 2008).

Chemical Reactions and Properties

Ethyl nicotinate and its derivatives undergo various chemical reactions, leading to a broad spectrum of properties. Research into functionally substituted formylphenyl derivatives of ethyl nicotinates explored reactions with primary amines, glycols, and 1,2-phenylenediamine, providing insight into the compound’s chemical versatility (Shatirova & Nagieva, 2020).

Physical Properties Analysis

The physical properties of ethyl nicotinate derivatives, such as melting points and solubility, are crucial for their application in various fields. Studies on the synthesis and crystal structure of certain derivatives reveal the importance of hydrogen bonding in determining these physical properties (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl nicotinate derivatives, including reactivity and stability, are defined by their molecular structure and synthesis methods. The reaction of ethylene oxide with nicotinamide and nicotinic acid, for instance, showcases the reactivity of nicotinate compounds under specific conditions, further contributing to the understanding of their chemical properties (Windmueller et al., 1959).

Scientific Research Applications

Synthesis and Chemical Properties

- A novel ethyl nicotinate derivative was synthesized, highlighting advancements in chemical synthesis techniques. The detailed structural determination was performed using various spectroscopic methods, contributing to the understanding of its chemical properties and potential applications in further synthetic and medicinal chemistry research (Zhou et al., 2008).

Catalytic Processes

- Research on the enantioselective synthesis of ethyl nipecotinate using cinchona-modified heterogeneous catalysts provides insights into the methodologies for achieving high yield and selectivity in the synthesis of nicotinate derivatives. This study explores the influence of catalyst metal, support, solvent, and modifier concentration on catalytic activity (Blaser et al., 1999).

Biological Applications

- A study on 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres discusses their antagonistic effects on the P2Y12 receptor, an important target in antiplatelet therapies. This research illustrates the potential of ethyl nicotinate derivatives in developing new therapeutic agents (Bach et al., 2013).

Binding and Hydrolysis Studies

- An investigation into the binding and hydrolysis of nicotinate esters by human serum albumin provides valuable information on the interaction of these compounds with biological macromolecules, which is crucial for understanding their pharmacokinetic behaviors (Steiner et al., 1992).

Safety and Hazards

properties

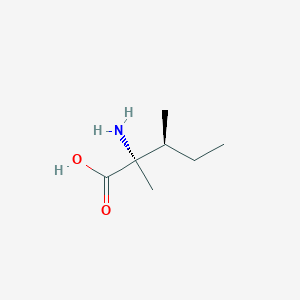

IUPAC Name |

ethyl 5-(2-phenylethynyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)15-10-14(11-17-12-15)9-8-13-6-4-3-5-7-13/h3-7,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMCXALGLXBQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381333 | |

| Record name | Ethyl 5-(phenylethynyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-phenyleth-1-ynyl)nicotinate | |

CAS RN |

175203-65-3 | |

| Record name | Ethyl 5-(2-phenylethynyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(phenylethynyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)

![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)